molecular formula C12H12N2O3 B15056754 1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione

1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B15056754
M. Wt: 232.23 g/mol
InChI Key: XQYYUHMIVUTPKA-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is an organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that includes at least one atom other than carbon. The compound’s structure consists of a pyrimidine ring substituted with a methoxyphenyl group and a methyl group. This unique arrangement imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with urea. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group and the methyl group on the pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
  • 1-(3-Hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
  • 1-(3-Methoxyphenyl)-5-methylpyrimidine-2,4(1H,3H)-dione

Comparison: 1-(3-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to the specific positioning of the methoxy and methyl groups on the pyrimidine ring. This structural arrangement can influence its chemical reactivity, biological activity, and physical properties. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a distinct entity in the realm of heterocyclic compounds.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

1-(3-methoxyphenyl)-6-methylpyrimidine-2,4-dione

InChI

InChI=1S/C12H12N2O3/c1-8-6-11(15)13-12(16)14(8)9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H,13,15,16)

InChI Key

XQYYUHMIVUTPKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=O)N1C2=CC(=CC=C2)OC

Origin of Product

United States

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